2-(4-Fluorophenoxy)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride 2-(4-Fluorophenoxy)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride
Brand Name: Vulcanchem
CAS No.: 1396806-53-3
VCID: VC5836904
InChI: InChI=1S/C18H21FN2O4.ClH/c19-14-3-5-15(6-4-14)25-13-18(23)21-9-7-20(8-10-21)12-16(22)17-2-1-11-24-17;/h1-6,11,16,22H,7-10,12-13H2;1H
SMILES: C1CN(CCN1CC(C2=CC=CO2)O)C(=O)COC3=CC=C(C=C3)F.Cl
Molecular Formula: C18H22ClFN2O4
Molecular Weight: 384.83

2-(4-Fluorophenoxy)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride

CAS No.: 1396806-53-3

Cat. No.: VC5836904

Molecular Formula: C18H22ClFN2O4

Molecular Weight: 384.83

* For research use only. Not for human or veterinary use.

2-(4-Fluorophenoxy)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride - 1396806-53-3

Specification

CAS No. 1396806-53-3
Molecular Formula C18H22ClFN2O4
Molecular Weight 384.83
IUPAC Name 2-(4-fluorophenoxy)-1-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]ethanone;hydrochloride
Standard InChI InChI=1S/C18H21FN2O4.ClH/c19-14-3-5-15(6-4-14)25-13-18(23)21-9-7-20(8-10-21)12-16(22)17-2-1-11-24-17;/h1-6,11,16,22H,7-10,12-13H2;1H
Standard InChI Key KBGDHNXQQGFNMK-UHFFFAOYSA-N
SMILES C1CN(CCN1CC(C2=CC=CO2)O)C(=O)COC3=CC=C(C=C3)F.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key components:

  • Piperazine core: A six-membered ring with two nitrogen atoms at positions 1 and 4, serving as a conformational scaffold .

  • 4-Fluorophenoxy group: Attached via an ethanone linker, introducing electron-withdrawing effects and potential pharmacokinetic modulation .

  • 2-(Furan-2-yl)-2-hydroxyethyl side chain: A polar substituent contributing to hydrogen bonding capacity and stereochemical complexity .

The hydrochloride salt form enhances solubility, a common modification for bioactive molecules .

Physicochemical Properties

While experimental data for this specific compound are sparse, analogs provide proxy metrics:

PropertyValue (Analog)Source Compound
Molecular FormulaC₁₈H₂₂ClFN₂O₄
Molecular Weight384.8 g/mol
LogP (Predicted)~2.1
Hydrogen Bond Donors3

The fluorine atom at the para position of the phenoxy group likely enhances metabolic stability compared to non-fluorinated analogs . The furan ring’s electron-rich nature may facilitate π-π interactions with biological targets.

Synthesis and Structural Elucidation

Synthetic Pathways

Piperazine derivatives of this class typically involve multi-step sequences:

  • Piperazine functionalization: Alkylation or acylation at the nitrogen positions. For example, reacting piperazine with 2-(furan-2-yl)-2-hydroxyethyl bromide introduces the side chain.

  • Ethanone linker installation: Coupling the modified piperazine with 4-fluorophenoxy acetyl chloride via nucleophilic acyl substitution .

  • Salt formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity .

A patent detailing analogous HIF-1α inhibitors (US9315507B2) describes similar strategies, utilizing adamantyl-phenoxy intermediates and piperazine acylation .

Analytical Characterization

Key techniques for structural verification include:

  • NMR spectroscopy: Distinct signals for the furan protons (δ 6.2–7.4 ppm) and piperazine methylenes (δ 2.5–3.5 ppm).

  • Mass spectrometry: Molecular ion peak at m/z 384.8 (M+H⁺) consistent with the molecular formula .

  • X-ray crystallography: Resolves the spatial arrangement of the hydroxyethyl side chain, critical for assessing stereochemistry .

Comparative Analysis with Analogous Compounds

Structural Variants

Comparing the target compound to related molecules highlights design choices:

CompoundKey DifferencesBiological Activity
VC4196703o-Tolyloxy vs. 4-fluorophenoxySerotonin receptor affinity
CID 23830 Sulfonate vs. ethanone linkerBuffer component (HEPES)
US9315507B2 Adamantyl vs. furan substituentHIF-1α inhibition

The 4-fluorophenoxy group in the target compound may confer superior metabolic stability compared to the methyl-substituted analog VC4196703 .

Future Directions and Challenges

Research Priorities

  • In vitro profiling: Screen for affinity at serotonin receptors and kinase targets .

  • ADMET studies: Assess permeability, cytochrome P450 interactions, and toxicity .

  • Synthetic optimization: Explore stereoselective routes to isolate enantiomers with enhanced activity .

Industrial Applications

Given the compound’s structural similarity to patented HIF-1α inhibitors, oncology applications warrant exploration . Additionally, the furan moiety’s antimicrobial potential could position it as a dual-action therapeutic.

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